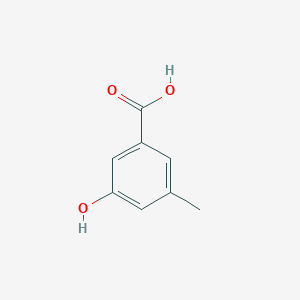

3-Hydroxy-5-methylbenzoic acid

説明

Synthesis Analysis

Synthesis from Methyl 4-O-benzylorsellinate: The compound can be synthesized from readily available methyl 4-O-benzylorsellinate, undergoing a multi-step process without the need for chromatographic separation (Laak & Scharf, 1989).

Synthesis Involving Coordination Assemblies: A study demonstrates the synthesis of a coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III), forming a stable host structure through C-HO hydrogen bonds (Varughese & Pedireddi, 2005).

Molecular Structure Analysis

- Structural Elucidation in Coordination Polymers: The molecular structure of coordination polymers involving 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine was analyzed, demonstrating complex three-dimensional structures dependent on synthesis solvents (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

- Interaction in Molecular Recognition Studies: Research shows how 3,5-dihydroxybenzoic acid and its derivatives interact with N-donor compounds, forming various hydrogen bonds and recognition patterns in molecular adducts (Varughese & Pedireddi, 2006).

Physical Properties Analysis

- Stability and Interaction with Guest Species: The coordination assembly involving 3,5-dinitro-4-methylbenzoic acid demonstrates stability up to 300°C and accommodates different guest species, indicating its thermal stability and versatility in forming supramolecular assemblies (Varughese & Pedireddi, 2005).

Chemical Properties Analysis

- Catalytic Efficiency in Reactions: 2-Hydroxy-5-sulfobenzoic acid, a related compound, showcases its efficiency as a catalyst in the one-pot three-component synthesis of various organic compounds, highlighting its potential in facilitating complex chemical reactions (Kiyani et al., 2015).

科学的研究の応用

-

Chemical Synthesis

- Application : 3-Hydroxy-5-methylbenzoic acid is used in chemical synthesis .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving 3-Hydroxy-5-methylbenzoic acid are not specified in the source .

-

Phenolic Acids Study

- Application : 3-Hydroxy-5-methylbenzoic acid is a type of phenolic acid, and phenolic acids have been studied for their potential antioxidant activity and their capacity to diminish oxidative stress-induced tissue damage resulted from chronic diseases .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the studies involving phenolic acids, including 3-Hydroxy-5-methylbenzoic acid, are not specified in the source .

-

Pharmaceutical Research

- Application : 3-Hydroxy-5-methylbenzoic acid could potentially be used in pharmaceutical research .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the pharmaceutical research involving 3-Hydroxy-5-methylbenzoic acid are not specified in the source .

-

Organic Synthesis

- Application : 3-Hydroxy-5-methylbenzoic acid is a compound useful in organic synthesis .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the organic synthesis involving 3-Hydroxy-5-methylbenzoic acid are not specified in the source .

-

Chemical Structure Analysis

- Application : 3-Hydroxy-5-methylbenzoic acid is often used in the study of chemical structures .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical structure analysis involving 3-Hydroxy-5-methylbenzoic acid are not specified in the source .

-

Material Science Research

- Application : 3-Hydroxy-5-methylbenzoic acid could potentially be used in material science research .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the material science research involving 3-Hydroxy-5-methylbenzoic acid are not specified in the source .

Safety And Hazards

3-Hydroxy-5-methylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Immediate medical attention is required .

特性

IUPAC Name |

3-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOUQXGRQXUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207219 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methylbenzoic acid | |

CAS RN |

585-81-9 | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cresotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

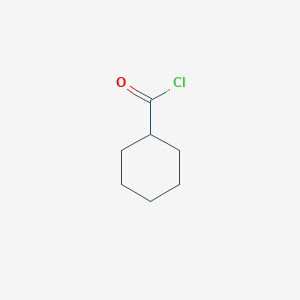

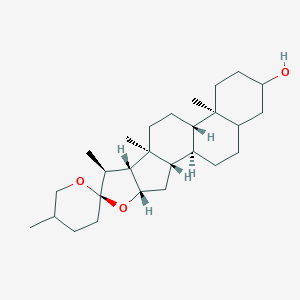

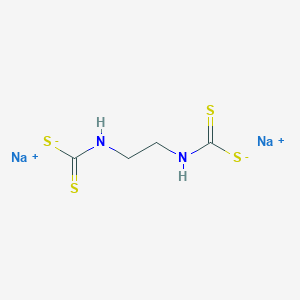

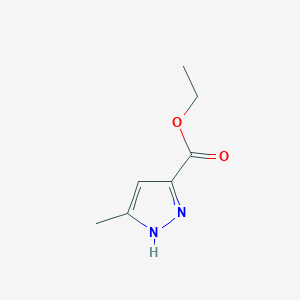

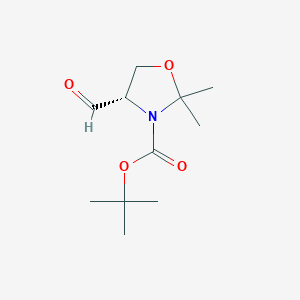

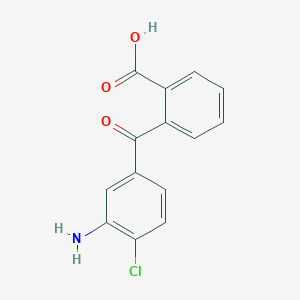

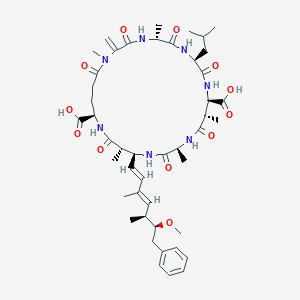

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

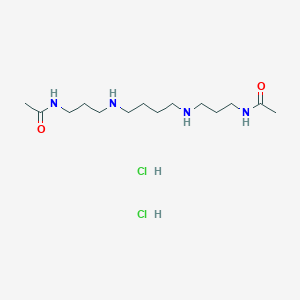

![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)

![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)